N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzodiazole moiety Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information available. Compounds with similar structures have been found to interact with bacterial cells, potentially disrupting essential processes within these cells
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with bacterial metabolic pathways or protein synthesis . More research is needed to identify the exact pathways affected.
Pharmacokinetics
A study on similar compounds indicated a favorable pharmacokinetic profile
Result of Action
Based on its potential antibacterial properties, it may result in the death of bacterial cells
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole moiety, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can be compared with other benzodiazole derivatives:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar in structure but lacks the butyl(ethyl)sulfamoyl group, which may affect its biological activity.
N-(butan-2-yl)-2-tert-butyl-1H-1,3-benzodiazol-5-amine: Another benzodiazole derivative with different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)20-16-14-19(15-17-20)26(31)29-22-11-7-6-10-21(22)25-27-23-12-8-9-13-24(23)28-25/h6-17H,3-5,18H2,1-2H3,(H,27,28)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOZJRRMKDVSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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